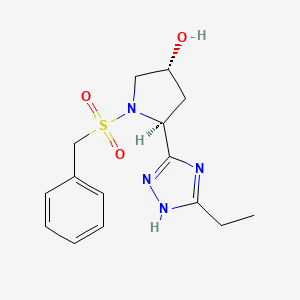![molecular formula C14H22N2O2S B7354874 N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-type calcium channel blockers and has been shown to have promising effects on pain management and other neurological disorders. In
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide involves the blocking of N-type calcium channels in the central nervous system. This results in the inhibition of the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking these channels, the compound is able to reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a high affinity for N-type calcium channels in the central nervous system, which makes it an effective blocker of pain signals. Additionally, it has been shown to have a good safety profile with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide in lab experiments is its high specificity for N-type calcium channels. This allows for precise targeting of pain signals and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide. One area of interest is its potential use in the treatment of other neurological disorders beyond pain management. Additionally, further research is needed to explore the optimal dosing and administration methods for this compound. Finally, there is a need for more studies to investigate the long-term safety and efficacy of this compound in clinical settings.
Conclusion:
This compound is a promising compound with potential therapeutic applications in pain management and other neurological disorders. Its high specificity for N-type calcium channels and good safety profile make it an attractive candidate for further research. However, more studies are needed to fully explore its potential and optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide involves the reaction of 1-phenylmethanesulfonyl chloride with (1R,2R)-2-(dimethylamino)cyclopentanol in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on pain management, particularly in the treatment of neuropathic pain. It has also been studied for its potential use in the treatment of other neurological disorders such as migraine, epilepsy, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-16(2)14-10-6-9-13(14)15-19(17,18)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRQCUTGKHYIM-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)